2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Nitration: The benzodioxole ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of the Dihydropyrimido[1,2-a]benzimidazole Core: This core is synthesized through a condensation reaction involving appropriate precursors such as o-phenylenediamine and a β-ketoester.
Coupling Reaction: The nitrobenzodioxole moiety is coupled with the dihydropyrimido[1,2-a]benzimidazole core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can interact with cellular targets involved in cancer cell proliferation.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its complex structure.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(6-Nitro-1,3-benzodioxol-5-yl)methyl-idene]malononitrile: This compound shares the nitrobenzodioxole moiety and is studied for its crystallographic properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have similar structural motifs and are evaluated for their anticancer activity.
Uniqueness
2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its combination of a nitrobenzodioxole moiety with a dihydropyrimido[1,2-a]benzimidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C25H19N5O5 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H19N5O5/c1-14-22(24(31)27-15-7-3-2-4-8-15)23(29-18-10-6-5-9-17(18)28-25(29)26-14)16-11-20-21(35-13-34-20)12-19(16)30(32)33/h2-12,23H,13H2,1H3,(H,26,28)(H,27,31) |
InChI Key |
YQTRPDHGOWUUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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